

Application Notes and Protocols for Diethylammonium Bromide in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylammonium bromide*

Cat. No.: *B7801147*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethylammonium bromide (DEABr), an organic ammonium halide, has emerged as a critical additive and surface treatment agent in the fabrication of high-efficiency and stable perovskite solar cells (PSCs). Its incorporation, either as an additive in the perovskite precursor solution or as a post-treatment layer on the perovskite film, has been demonstrated to significantly enhance device performance and longevity. This document provides detailed application notes and experimental protocols for the use of DEABr in the fabrication of methylammonium lead iodide (MAPbI_3) based perovskite solar cells, leading to the formation of a 2D/3D hybrid perovskite structure.

The primary benefits of utilizing DEABr include:

- Enhanced Film Morphology: DEABr promotes the growth of larger, more uniform perovskite grains, reducing the density of grain boundaries which are often sites for charge recombination.
- Defect Passivation: The formation of a 2D perovskite capping layer, identified as $\text{DA}_2\text{PbI}_{4-x}\text{Br}_x$, on the surface of the 3D MAPbI_3 film effectively passivates surface defects, leading to improved charge extraction and reduced non-radiative recombination.^[1]

- Improved Stability: The hydrophobic nature of the diethylammonium cations in the 2D capping layer provides a barrier against moisture, enhancing the environmental stability of the perovskite film.[1]
- Increased Power Conversion Efficiency (PCE): The culmination of improved morphology, defect passivation, and enhanced stability leads to a significant increase in the overall power conversion efficiency of the perovskite solar cells.

Data Presentation

The following tables summarize the quantitative impact of DEABr on the performance of MAPbI_3 -based perovskite solar cells.

Treatment	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (VOC) (V)	Short-Circuit Current Density (JSC) (mA/cm ²)			Reference
			Circuit Current Density (mA/cm ²)	Fill Factor (FF) (%)		
Control (MAPbI_3)	14.37	-	-	-	-	[1]
DEABr Post-Treatment	18.30	-	-	-	-	[1]
Control (MAPbI_3)	-	-	-	-	-	[2][3]
DEABr Doped MAPbI_3	19.58	-	-	79.81	-	[2][3]

Experimental Protocols

This section provides detailed methodologies for the fabrication of perovskite solar cells incorporating DEABr.

Materials and Reagents

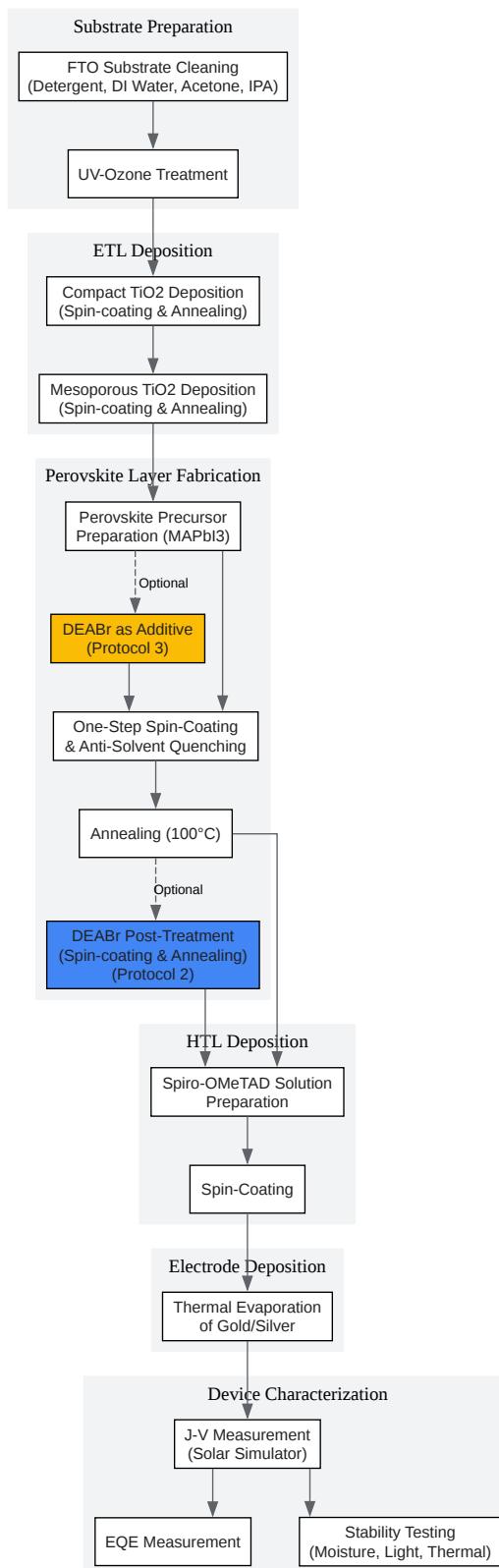
- Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
- Electron Transport Layer (ETL): Titanium dioxide (TiO_2) compact layer (c- TiO_2) and mesoporous TiO_2 (m- TiO_2) paste
- Perovskite Precursors: Methylammonium iodide (MAI), Lead iodide (PbI_2), **Diethylammonium bromide** (DEABr)
- Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Isopropanol (IPA), Chlorobenzene
- Hole Transport Layer (HTL): Spiro-OMeTAD, bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), 4-tert-butylpyridine (tBP)
- Metal Electrode: Gold (Au) or Silver (Ag)

Protocol 1: Fabrication of MAPbI_3 Perovskite Solar Cell (Control Device)

- Substrate Cleaning:
 - Sequentially clean FTO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes before use.
- Electron Transport Layer (ETL) Deposition:
 - Deposit a compact TiO_2 (c- TiO_2) layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing at 500°C for 30 minutes.
 - Spin-coat a mesoporous TiO_2 (m- TiO_2) paste diluted in ethanol onto the c- TiO_2 layer and anneal at 500°C for 30 minutes.
- Perovskite Layer Deposition (One-Step Method):

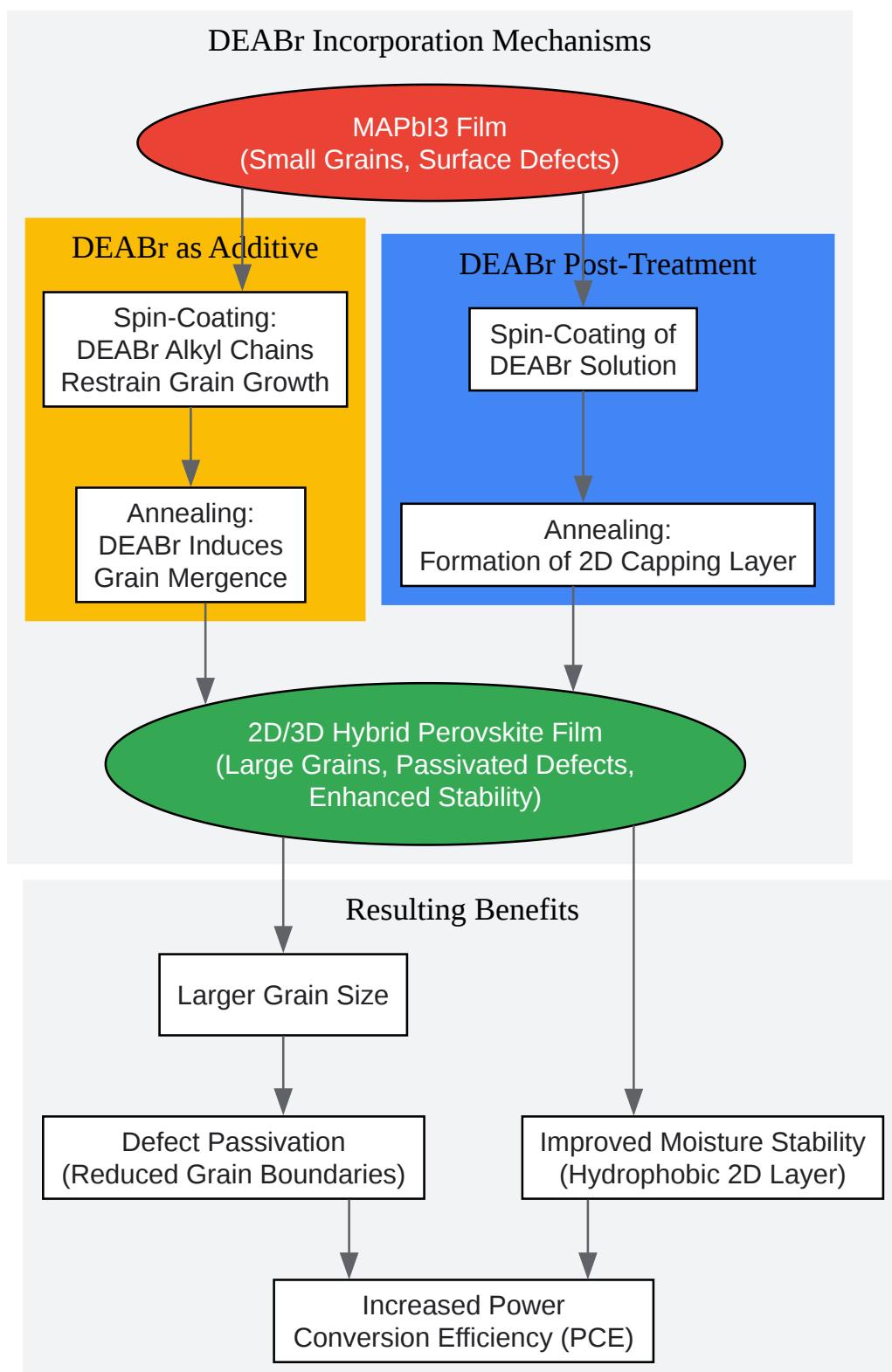
- Prepare a perovskite precursor solution by dissolving MAI and PbI₂ (in a 1:1 molar ratio) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
- In an inert atmosphere (glovebox), spin-coat the perovskite precursor solution onto the m-TiO₂ layer. A typical two-step spin-coating process is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
- During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
- Anneal the perovskite film at 100°C for 10 minutes.
- Hole Transport Layer (HTL) Deposition:
 - Prepare the HTL solution by dissolving Spiro-OMeTAD, Li-TFSI, and tBP in chlorobenzene.
 - Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
- Metal Electrode Deposition:
 - Thermally evaporate a gold (Au) or silver (Ag) back electrode (80-100 nm) through a shadow mask.

Protocol 2: DEABr Post-Treatment for 2D/3D Hybrid Perovskite Solar Cells


- Follow steps 1-3 from Protocol 1 to fabricate the MAPbI₃ perovskite film.
- DEABr Solution Preparation:
 - Prepare a solution of DEABr in isopropanol (IPA). The concentration can be optimized, with reported values ranging from 1 to 10 mg/mL.
- DEABr Post-Treatment:
 - After annealing the MAPbI₃ film and allowing it to cool, spin-coat the DEABr solution onto the perovskite surface. A typical spin-coating speed is 4000 rpm for 30 seconds.

- Anneal the DEABr-treated film at 100°C for 5-10 minutes to promote the formation of the 2D capping layer.
- Complete the device fabrication by following steps 4 and 5 from Protocol 1 (HTL and metal electrode deposition).

Protocol 3: DEABr as an Additive in the Perovskite Precursor


- Follow steps 1 and 2 from Protocol 1 for substrate cleaning and ETL deposition.
- Perovskite Precursor Preparation with DEABr:
 - Prepare the perovskite precursor solution as described in Protocol 1, step 3.
 - Add a specific molar percentage of DEABr to the precursor solution. The optimal amount needs to be determined experimentally, but a common starting point is 5-10 mol% with respect to PbI_2 .
- Perovskite Layer Deposition:
 - Follow the same spin-coating and annealing procedure as described in Protocol 1, step 3.
- Complete the device fabrication by following steps 4 and 5 from Protocol 1 (HTL and metal electrode deposition).

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for perovskite solar cell fabrication.

[Click to download full resolution via product page](#)

Caption: Mechanism of DEABr in improving perovskite film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Grain Growth of MAPbI₃ via Diethylammonium Bromide Induced Grain Mergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Diethylammonium Bromide in Perovskite Solar Cell Fabrication]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7801147#diethylammonium-bromide-in-perovskite-solar-cell-fabrication>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com